molecular formula C23H26ClN3S B14153069 (4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione CAS No. 290366-03-9

(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B14153069
CAS No.: 290366-03-9
M. Wt: 412.0 g/mol
InChI Key: CQJWIQBQKRYHOA-UHFFFAOYSA-N
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Description

(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione is a complex organic compound with a unique spirocyclic structure. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 2-ethyl-6-methylaniline under controlled conditions to form the imine intermediate. This intermediate is then reacted with a diazaspirodecane derivative in the presence of a thionating agent such as Lawesson’s reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione apart from similar compounds is its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for greater stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

290366-03-9

Molecular Formula

C23H26ClN3S

Molecular Weight

412.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(2-ethyl-6-methylanilino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C23H26ClN3S/c1-3-17-9-7-8-16(2)20(17)25-21-23(14-5-4-6-15-23)27(22(28)26-21)19-12-10-18(24)11-13-19/h7-13H,3-6,14-15H2,1-2H3,(H,25,26,28)

InChI Key

CQJWIQBQKRYHOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=NC(=S)N(C23CCCCC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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